

# The Psychedelic Tryptamine 4-HO-DPT: A Technical Pharmacological Overview

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## Compound of Interest

Compound Name: 4-HO-Dphp

Cat. No.: B1342840

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## Introduction

4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), also known as deprocin, is a synthetic psychedelic compound belonging to the tryptamine class. First synthesized by David Repke and colleagues in 1977, it is a structural analog of the naturally occurring psychedelic psilocin (4-HO-DMT).[1] As a research chemical, 4-HO-DPT has garnered interest for its distinct pharmacological profile and potential psychoactive effects. This document provides an in-depth technical guide to the pharmacology of 4-HO-DPT, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing relevant biological pathways.

## Pharmacodynamics

The primary mechanism of action of 4-HO-DPT is its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Like many classic psychedelics, its effects are predominantly mediated by its agonist activity at the 5-HT2A receptor.

## Receptor Affinity and Functional Activity

4-HO-DPT acts as a non-selective serotonin receptor agonist, with notable activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It functions as a high-efficacy partial agonist to a full agonist at these subtypes.[1] Notably, it displays significantly greater potency at the 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor, indicating a degree of selectivity.[1][2]

Compared to psilocin, 4-HO-DPT exhibits similar potency and efficacy at the 5-HT<sub>2A</sub> receptor. However, at the 5-HT<sub>2B</sub> receptor, while having comparable potency, it demonstrates much higher efficacy. In contrast, its potency at the 5-HT<sub>2C</sub> receptor is approximately 10-fold lower than that of psilocin, though they share similar efficacy.

The following table summarizes the in vitro functional activity of 4-HO-DPT at human (h) and mouse (m) 5-HT<sub>2</sub> receptors from calcium flux assays.

Compound	Receptor	EC <sub>50</sub> (nM)	E <sub>max</sub> (% of 5-HT)
4-HO-DPT	h5-HT <sub>2A</sub>	8.7	94.2
m5-HT <sub>2A</sub>	10.1	98.7	
h5-HT <sub>2B</sub>	6.4	94.0	
h5-HT <sub>2C</sub>	1080	95.8	
Psilocin (for comparison)	h5-HT <sub>2A</sub>	7.9	94.5
m5-HT <sub>2A</sub>	10.5	100.0	
h5-HT <sub>2B</sub>	5.9	39.0	
h5-HT <sub>2C</sub>	110	98.2	

Data sourced from Klein et al. (2020).

## In Vivo Activity

The psychedelic-like effects of 4-HO-DPT have been demonstrated in animal models through the head-twitch response (HTR) assay in mice. The HTR is a reliable behavioral proxy for 5-HT<sub>2A</sub> receptor activation in vivo. All tested 4-substituted tryptamines, including 4-HO-DPT, have been shown to induce the HTR.

The following table presents the in vivo potency of 4-HO-DPT in inducing the head-twitch response in C57BL/6J mice.

Compound	ED50 (mg/kg)	ED50 (μmol/kg)
4-HO-DPT	0.64	2.47
Psilocin (for comparison)	0.17	0.81

Data sourced from Klein et al. (2020).

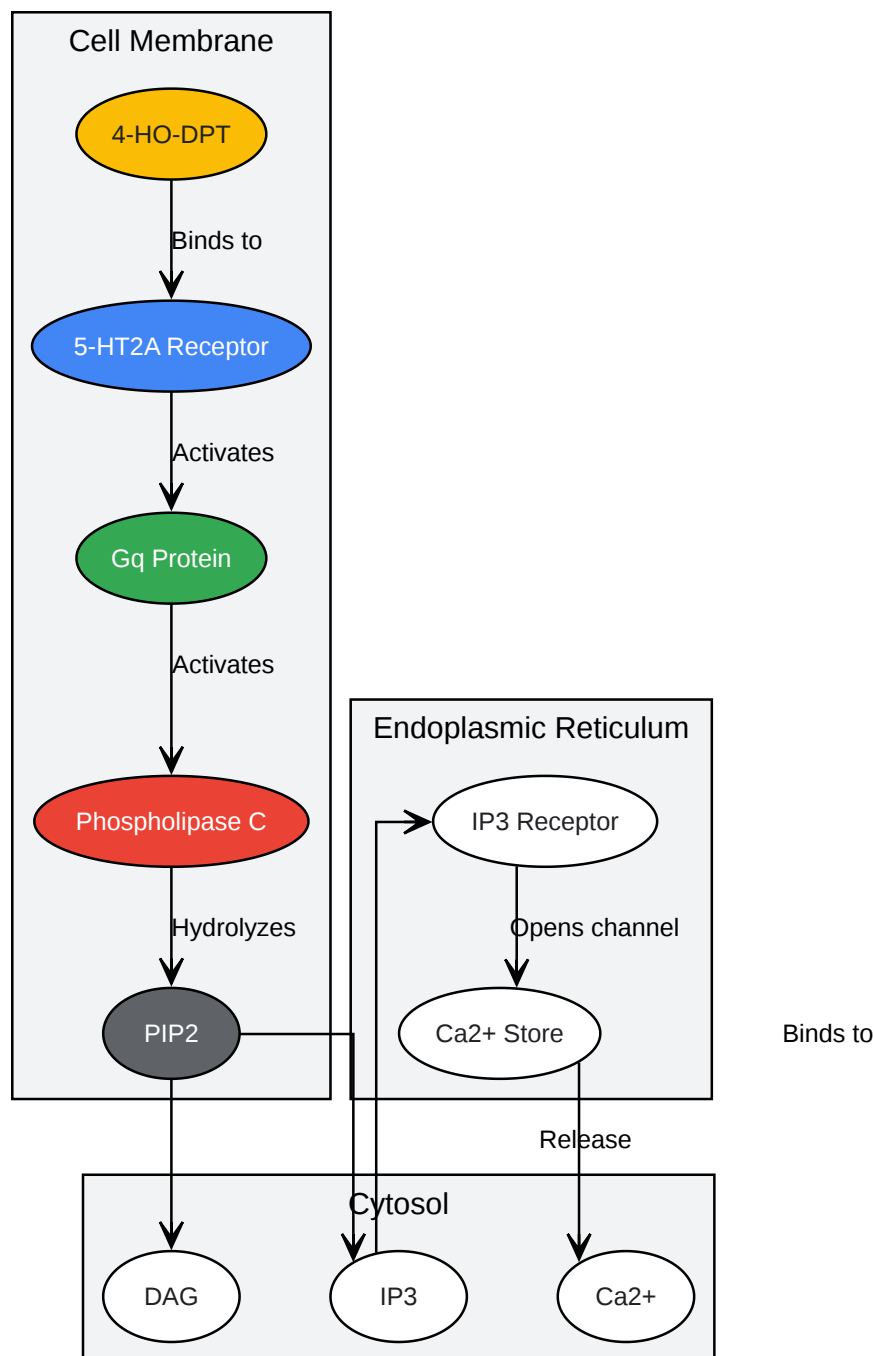
The potency of 4-HO-DPT in inducing the HTR is about 4- to 5-fold lower than that of psilocin. The rank order of potency for 4-hydroxytryptamines with symmetrical alkyl chains in the HTR assay is: psilocin > 4-HO-DET > 4-HO-DPT > 4-HO-DIPT. This suggests that the steric properties of the N-alkyl groups influence in vivo potency.

## Signaling Pathways and Experimental Workflows

### 5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like 4-HO-DPT initiates a Gq-coupled signaling cascade, leading to the mobilization of intracellular calcium. This is a key mechanism underlying the cellular effects of psychedelics.

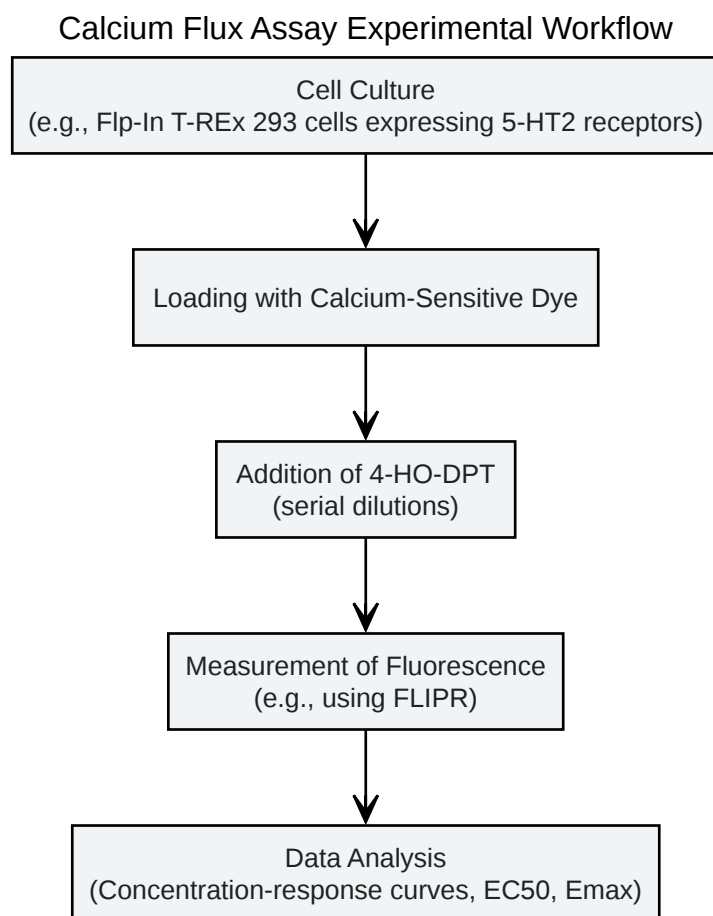
## 5-HT2A Receptor Activation and Calcium Mobilization

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Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-DPT.

## Experimental Workflow for In Vitro Calcium Flux Assay

The following diagram outlines the typical workflow for assessing the functional activity of 4-HO-DPT at 5-HT<sub>2</sub> receptors using a calcium flux assay.



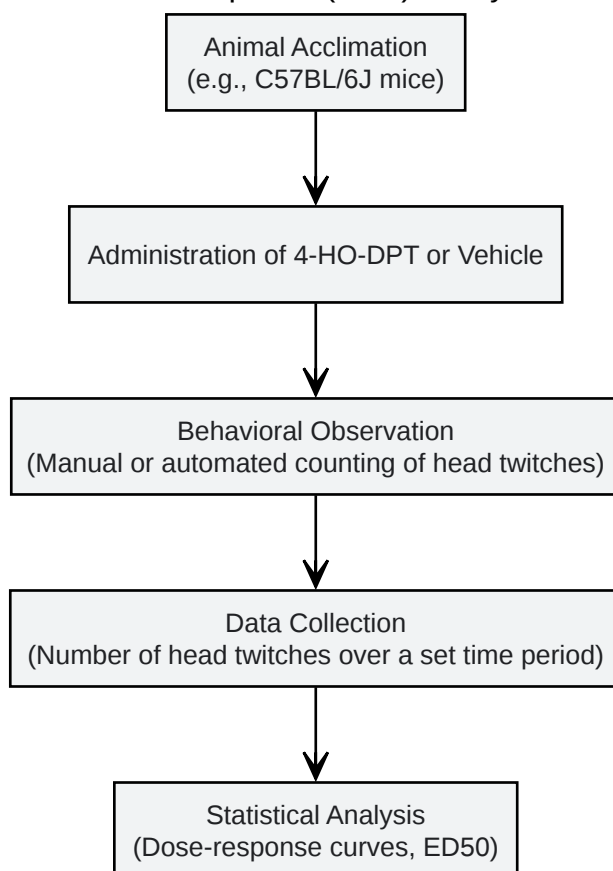
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Caption: Workflow for in vitro calcium flux functional assay.

## Experimental Workflow for In Vivo Head-Twitch Response (HTR) Assay

The diagram below illustrates the key steps in the head-twitch response assay used to evaluate the in vivo 5-HT<sub>2A</sub> receptor agonist activity of 4-HO-DPT in mice.

#### Head-Twitch Response (HTR) Assay Workflow



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Caption: Workflow for in vivo head-twitch response (HTR) assay.

## Experimental Protocols

### In Vitro Gq-Mediated Calcium Flux Assay

- Cell Lines: Flp-In T-REx 293 stable cell lines expressing human or mouse 5-HT<sub>2A</sub>, 5-HT<sub>2B</sub>, and 5-HT<sub>2C</sub> receptors are utilized.

- Cell Culture: Cells are cultured in appropriate media and conditions to ensure healthy growth and receptor expression.
- Assay Preparation:
  - Cells are plated in 96-well or 384-well black-walled, clear-bottom microplates.
  - After reaching a suitable confluency, the growth medium is removed.
  - Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 4) in a buffer solution, often containing probenecid to prevent dye leakage.
  - The plates are incubated to allow for de-esterification of the dye within the cells.
- Compound Preparation and Addition:
  - 4-HO-DPT is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  - Serial dilutions of the compound are prepared in an appropriate assay buffer.
- Fluorescence Measurement:
  - The cell plate and compound plate are placed in a fluorescence imaging plate reader (FLIPR).
  - The instrument adds the compound dilutions to the cell wells and simultaneously measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis:
  - The fluorescence signal is normalized and plotted against the logarithm of the compound concentration to generate concentration-response curves.
  - From these curves, the EC<sub>50</sub> (half-maximal effective concentration) and E<sub>max</sub> (maximum effect, often relative to a reference agonist like 5-HT) values are calculated.

## In Vivo Head-Twitch Response (HTR) Assay

- **Animals:** Adult male C57BL/6J mice are commonly used for this assay. Animals are housed under standard conditions with a controlled light-dark cycle and ad libitum access to food and water.
- **Drug Preparation:** 4-HO-DPT is dissolved in a suitable vehicle, such as saline, for administration.
- **Procedure:**
  - Mice are allowed to acclimate to the testing environment.
  - A baseline observation period may be conducted to ensure no spontaneous abnormal behaviors.
  - Mice are administered with either the vehicle control or a specific dose of 4-HO-DPT, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
  - Immediately following injection, the mice are placed in an observation chamber.
  - The number of head twitches is counted over a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.
  - Counting can be performed by a trained observer blind to the treatment conditions or by an automated system using a head-mounted magnet and a magnetometer detection coil.
- **Data Analysis:**
  - The total number of head twitches for each animal is recorded.
  - The data is analyzed to determine the dose-response relationship.
  - The ED50 (half-maximal effective dose) is calculated, representing the dose required to produce 50% of the maximal response.

## Conclusion



4-HO-DPT is a potent serotonin 5-HT<sub>2A</sub> receptor agonist with psychedelic-like properties confirmed in preclinical models. Its in vitro and in vivo pharmacological profile, particularly in comparison to psilocin, provides valuable data for structure-activity relationship studies of tryptamine psychedelics. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential and neurobiological mechanisms of 4-HO-DPT and related compounds. Further research is warranted to fully elucidate its pharmacokinetic properties, metabolism, and potential for clinical applications.

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## References

- 1. 4-HO-DPT - Wikipedia [en.wikipedia.org]
- 2. 4-HO-DPT - Wikiwand [wikiwand.com]
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